tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate
Description
Properties
Molecular Formula |
C14H22N2O4S |
|---|---|
Molecular Weight |
314.40 g/mol |
IUPAC Name |
tert-butyl N-[3-(4-aminophenyl)sulfonylpropyl]carbamate |
InChI |
InChI=1S/C14H22N2O4S/c1-14(2,3)20-13(17)16-9-4-10-21(18,19)12-7-5-11(15)6-8-12/h5-8H,4,9-10,15H2,1-3H3,(H,16,17) |
InChI Key |
WMGLTMLMQXRIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCS(=O)(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-aminophenyl sulfone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at a controlled temperature, often around room temperature to 50°C, until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization or chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, reduction may produce amines, and substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C14H22N2O4S
Molecular Weight : 314.4005 g/mol
IUPAC Name : tert-butyl N-[3-(4-aminophenyl)propyl]carbamate
The compound features a tert-butyl group, a carbamate moiety, and a sulfonamide derivative which is crucial for its biological activity. The presence of the 4-aminophenyl group suggests potential interactions with biological targets, particularly in cancer therapy.
Cancer Treatment
Research indicates that compounds similar to tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate exhibit inhibitory effects on receptor tyrosine kinases (RTKs), which are often overexpressed in various cancers. These kinases play critical roles in cell proliferation and survival, making them prime targets for cancer therapy .
The sulfonamide derivatives have shown promise as selective inhibitors of abnormal cell growth, particularly in mammalian systems. Their mechanism may involve the disruption of signaling pathways that lead to tumor progression .
Inhibition of Tyrosine Kinases
The compound's structure suggests that it may function as a non-receptor tyrosine kinase inhibitor. Inhibitors targeting these kinases can interfere with pathways that contribute to oncogenesis. Studies have demonstrated that such inhibitors can effectively reduce tumor size and prevent metastasis in preclinical models .
Table 1: Summary of Case Studies Involving Similar Compounds
These studies highlight the therapeutic potential of sulfonamide derivatives similar to this compound, emphasizing their role in targeted cancer therapies.
Mechanism of Action
The mechanism of action of tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the aminophenyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Para-Substituted Sulfonyl Derivatives
- tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate Structural Difference: Replaces the 4-amino group with a boronic ester. Application: Used in Suzuki-Miyaura cross-coupling reactions to generate biaryl derivatives for antiplasmodial drug candidates . Reactivity: The boronic ester facilitates C-C bond formation, unlike the amino group, which participates in hydrogen bonding or electrophilic substitution .
- tert-Butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate Structural Difference: Substitutes the 4-amino group with a nitro group. Properties: Higher molecular weight (521.63 g/mol) and melting point (166–168°C) compared to the amino derivative. The nitro group is electron-withdrawing, reducing solubility in polar solvents . Utility: Nitro groups are often intermediates for subsequent reduction to amines, a step critical in prodrug activation .
Alkyl Chain Modifications
tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate
tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate
- Structural Difference : Features a reactive chlorosulfonyl group instead of the sulfonamide.
- Application : Used as a sulfonating agent in peptide synthesis. The chlorine atom enhances electrophilicity, enabling nucleophilic displacement reactions .
Functional Group Replacements
Benzimidazolone Derivatives (e.g., tert-butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate)
- Structural Difference : Replaces the sulfonamide with a benzimidazolone ring.
- Activity : Exhibits inhibitory effects on 8-oxo-guanine DNA glycosylase, highlighting how heterocyclic systems can shift biological targets compared to sulfonamides .
Comparative Data Table
Key Research Findings
Anti-HIV Activity: The 4-aminophenylsulfonyl group in this compound is critical for binding to HIV-1 protease’s active site, as seen in Darunavir intermediates .
Synthetic Versatility : Boronic ester derivatives (e.g., ) demonstrate superior utility in cross-coupling reactions, enabling rapid diversification of antiplasmodial candidates .
Solubility and Stability: Nitro-substituted analogs () exhibit lower aqueous solubility but higher thermal stability (mp 166–168°C), whereas amino derivatives prioritize bioactivity over synthetic convenience .
Biological Activity
tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features, which allow it to interact with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound comprises a tert-butyl group, a propyl chain, and a sulfonamide moiety linked to an aminophenyl group. This configuration is crucial for its biological interactions.
Key Structural Features:
- tert-Butyl Group: Enhances lipophilicity, aiding in membrane penetration.
- Aminophenyl Group: Facilitates hydrogen bonding and π-π interactions with biological targets.
- Sulfonamide Moiety: Known for its ability to form strong interactions with amino acid residues in proteins.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide group is particularly effective in modulating enzyme activities by forming covalent bonds or through competitive inhibition.
Mechanisms include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated enzyme activity.
- Receptor Modulation: It may act as an antagonist or agonist at certain receptors, influencing signaling pathways relevant to various physiological processes.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits promising biological activities, including:
- Antitumor Activity: Preliminary studies suggest that the compound can inhibit tumor growth in specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects: It may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Table 1: Summary of Research Findings
Synthesis and Production
The synthesis of this compound typically involves multiple steps:
- Reagents: tert-butyl carbamate and 4-aminophenyl sulfone.
- Conditions: Reaction is conducted in the presence of a base (e.g., sodium hydride) and solvents like DMF or THF at temperatures ranging from room temperature to 50°C.
- Yield Optimization: Industrial production focuses on maximizing yield and purity through advanced purification techniques such as chromatography.
Q & A
Q. How should researchers address discrepancies in physical property data (e.g., solubility, melting point)?
- Methodology : Reproduce measurements using standardized protocols:
- Melting point : Differential Scanning Calorimetry (DSC) at 5°C/min.
- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO, analyzed by UV-Vis (λ = 280 nm).
Compare results with literature (e.g., lacks data; prioritize peer-reviewed studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
